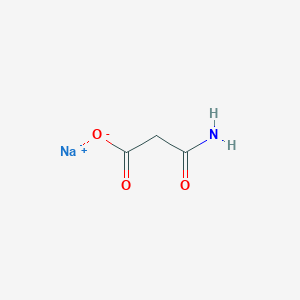

Sodium 3-amino-3-oxopropanoate

Description

Sodium 3-amino-3-oxopropanoate (CAS: 75993-39-4) is the sodium salt of 3-amino-3-oxopropanoic acid. Its molecular formula is C₃H₄NNaO₃, derived by replacing the acidic hydrogen of the carboxylic acid group with a sodium ion. This ionic structure enhances its water solubility compared to its ester analogs, making it suitable for applications requiring aqueous compatibility, such as pharmaceuticals or biochemical buffers. The compound is commercially available through suppliers like ECHEMI, which ensures its accessibility for industrial and research purposes .

Properties

IUPAC Name |

sodium;3-amino-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO3.Na/c4-2(5)1-3(6)7;/h1H2,(H2,4,5)(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVIRRPBPULVPRL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635472 | |

| Record name | Sodium 3-amino-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75993-39-4 | |

| Record name | Sodium 3-amino-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 3-amino-3-oxopropanoate can be synthesized through the reaction of 3-amino-3-oxopropanoic acid with sodium hydroxide. The reaction typically involves dissolving 3-amino-3-oxopropanoic acid in water, followed by the addition of sodium hydroxide to form the sodium salt. The reaction is carried out at room temperature and the product is obtained by evaporating the solvent .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-amino-3-oxopropanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo compounds.

Reduction: It can be reduced to form amino alcohols.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of oxo compounds.

Reduction: Formation of amino alcohols.

Substitution: Formation of substituted derivatives.

Scientific Research Applications

Sodium 3-amino-3-oxopropanoate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of various compounds.

Biology: It serves as a precursor in the biosynthesis of certain amino acids and peptides.

Medicine: It is investigated for its potential use in drug development and as a biochemical reagent.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 3-amino-3-oxopropanoate involves its interaction with specific molecular targets and pathways. It acts as a substrate for various enzymes, facilitating biochemical reactions. For example, it can be converted into malonamate, which is a key intermediate in the biosynthesis of oxytetracycline, an antibiotic .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of Sodium 3-amino-3-oxopropanoate include Methyl 3-amino-3-oxopropanoate (CAS: 51513-29-2) and Ethyl 3-amino-3-oxopropanoate (CAS: 7597-56-0). These compounds differ in their functional groups (carboxylate salt vs. esters), leading to distinct physicochemical properties and applications.

Table 1: Structural and Functional Comparison

Key Differences

Solubility and Ionic Nature :

- The sodium salt’s ionic nature grants it superior water solubility, ideal for biomedical or aqueous-phase reactions .

- Methyl and ethyl esters exhibit lower solubility but higher volatility, favoring organic solvent-based syntheses .

Synthetic Utility: Ethyl 3-amino-3-oxopropanoate reacts with β-ketoesters to form heterocyclic compounds (e.g., derivatives 123 and 124 in Scheme 56), highlighting its role in constructing complex organic frameworks . The sodium derivative’s carboxylate group may act as a nucleophile or leaving group in substitution reactions, contrasting with the ester group’s electrophilic reactivity .

Safety and Handling: Ethyl 3-amino-3-oxopropanoate carries hazards (H302, H315, H319, H335) due to toxicity upon ingestion, skin irritation, and respiratory sensitization . Sodium salts like Sodium acetate trihydrate (analogous in ionic behavior) require precautions against dust inhalation but generally pose lower volatility-related risks .

Commercial Availability: this compound is marketed for specialized industrial uses, while its ester analogs are more commonly employed as building blocks in organic synthesis .

Biological Activity

Sodium 3-amino-3-oxopropanoate, also known as sodium 3-amino-2-oxobutanoate, is a compound of significant interest in biological research due to its various roles in metabolic pathways and potential therapeutic applications. This article provides a detailed overview of its biological activity, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : C₄H₆NNaO₃

- Molecular Weight : 139.09 g/mol

The compound features an amino group, a ketone group, and a carboxylate group, which contribute to its reactivity and biological interactions.

This compound primarily acts as a substrate in enzymatic reactions. It is involved in transamination processes crucial for amino acid metabolism. The compound can inhibit or modulate specific enzymes, impacting metabolic rates and pathways. Its interaction with enzymes such as (S)-3-amino-2-methylpropionate transaminase highlights its importance in metabolic regulation.

Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical pathways, which may have therapeutic implications in conditions such as cancer and metabolic disorders.

Antioxidant Properties

Some studies suggest that this compound exhibits antioxidant properties, potentially contributing to cellular protection against oxidative stress. This activity may be linked to its role in amino acid metabolism and the modulation of reactive oxygen species (ROS) levels within cells .

Case Studies and Research Findings

-

Inhibition of Enzymatic Activity :

- A study demonstrated that this compound inhibited the activity of specific transaminases, leading to reduced levels of certain amino acids in vitro. This finding suggests potential applications in metabolic engineering and therapeutic interventions for metabolic disorders.

-

Potential Anticancer Activity :

- Research exploring the compound's role as a precursor for drug development has shown promising results in synthesizing compounds with anticancer properties. The ability to modify its structure allows for the development of analogs that may enhance efficacy against cancer cells.

- Metabolic Pathway Involvement :

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Benzyl 3-amino-3-oxopropanoate | Contains a benzyl group | Enzyme inhibitor, potential drug precursor |

| Methyl 3-amino-3-oxopropanoate | Methyl ester form | Substrate for enzymatic reactions |

| Ethyl 3-amino-3-oxopropanoate | Ethyl group instead of benzyl | Similar enzyme interactions |

The structural variations among these compounds lead to differences in their biological activities and therapeutic potentials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.